molecular formula C11H12N2S B12818990 (E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole

(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole

Cat. No.: B12818990
M. Wt: 204.29 g/mol
InChI Key: KSWKKJXRZAWAQY-ONEGZZNKSA-N
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Description

(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole is a synthetic organic compound that features a thiophene ring substituted with an ethyl group and a vinyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Ethyl Substitution: The thiophene ring is then subjected to Friedel-Crafts alkylation to introduce the ethyl group at the 5-position.

    Vinylation: The ethylthiophene is then reacted with a vinyl halide under basic conditions to form the vinyl-substituted thiophene.

    Imidazole Formation: The final step involves the reaction of the vinyl-substituted thiophene with imidazole under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to reduce the vinyl group to an ethyl group.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl-substituted thiophene-imidazole.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of (E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The vinyl-imidazole moiety allows for π-π interactions with aromatic amino acids, while the thiophene ring can engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-(5-methylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.

    (E)-4-(2-(5-phenylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

5-[(E)-2-(5-ethylthiophen-2-yl)ethenyl]-1H-imidazole

InChI

InChI=1S/C11H12N2S/c1-2-10-5-6-11(14-10)4-3-9-7-12-8-13-9/h3-8H,2H2,1H3,(H,12,13)/b4-3+

InChI Key

KSWKKJXRZAWAQY-ONEGZZNKSA-N

Isomeric SMILES

CCC1=CC=C(S1)/C=C/C2=CN=CN2

Canonical SMILES

CCC1=CC=C(S1)C=CC2=CN=CN2

Origin of Product

United States

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